Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)6-4-2-3-5(12-4)7(6)9;/h2-7H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJDDFYZIIJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C=CC(C1N)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The synthesis of such compounds often involves the Diels-Alder reaction, a type of [4+2] cycloaddition reaction . This reaction is highly regioselective and has been used in the stereoselective syntheses of a number of natural products .
As for the environmental factors, these compounds are generally sensitive to moisture . Therefore, they should be stored away from water or moisture to maintain their stability .
Biological Activity
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is with a CAS number of 1984136-54-0. The compound features a bicyclic framework that contributes to its reactivity and biological properties.
Synthesis
The synthesis typically involves the following steps:
- Diels-Alder Reaction : A regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate to form the bicyclic structure.
- Ketal Hydrolysis : Treatment with hydrochloric acid to hydrolyze the ketal, yielding the desired carboxylic acid derivative in high yield .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, potentially through mechanisms that induce apoptosis or inhibit cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
Additionally, the compound has shown antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In another investigation, a series of antimicrobial tests were performed on different bacterial strains using varying concentrations of the compound. The results indicated a dose-dependent response, with notable efficacy against Gram-positive bacteria, suggesting its potential for development as an antibiotic.
Comparison with Similar Compounds
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Structure: Lacks the 3-amino group.
- Molecular formula : C₈H₁₀O₃.
- Molecular weight : 154.17 g/mol.
- Price : $97.00 (50 mg) .
- Key difference: The absence of the amino group reduces its reactivity in nucleophilic substitution or coupling reactions. This compound serves as a precursor for synthesizing amino derivatives via post-modification .
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate Hydrochloride
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
- Structure : Carboxylic acid replaces the methyl ester.
- Molecular formula: C₇H₉NO₃·HCl.
- Molecular weight : 191.61 g/mol .
- Key difference : The carboxylic acid group enhances hydrophilicity, making it suitable for conjugation or salt formation. However, reduced cell permeability may limit its utility in certain applications compared to the ester analog .
Methyl 3-(Trichloromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Structure : Contains a trichloromethyl group and an aza (NH) bridge instead of oxa (O).
- Molecular formula: C₉H₁₀Cl₃NO₂.
Comparative Data Table
Research Findings and Trends
- Synthetic Utility : The methyl ester group in the target compound facilitates easy hydrolysis to carboxylic acids or transesterification, offering flexibility in derivatization .
- Reactivity: The amino group enables participation in condensation reactions (e.g., with carbonyl compounds), contrasting with the nitro-substituted analogs in Diels-Alder adducts, which require reduction steps for amine generation .
- Market Availability : The target compound is supplied by multiple vendors (e.g., ChemDiv, CymitQuimica) in quantities as low as 1 mg, highlighting its demand in high-throughput screening .
Preparation Methods
Diels-Alder Reaction for Bicyclic Core Formation
The key step in preparing the bicyclic framework is a highly regioselective Diels-Alder reaction between a furan derivative and an activated alkyne or alkene:
- Reactants: 2-methylfuran and methyl-3-bromopropiolate
- Conditions: Mild heating under inert atmosphere (argon), often in toluene or similar solvents
- Outcome: Formation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester as an intermediate with high regioselectivity.
This reaction provides the bicyclic skeleton that is the basis for further functionalization.
Ketal Hydrolysis to Reveal the Keto Group
- The intermediate often contains a ketal protecting group that must be hydrolyzed to reveal the ketone functionality.
- Reagent: Hydrochloric acid (HCl) is used effectively for this hydrolysis step, outperforming more complex methods.
- This step is critical and has been noted as "remarkably difficult," but treatment with HCl provides a simple and efficient solution.
Introduction of the Amino Group
- The amino group at the 3-position can be introduced by nucleophilic substitution or amination reactions on suitable intermediates derived from the bicyclic ester.
- Specific protocols involve reaction of the bicyclic carboxylate intermediates with ammonia or amine sources under controlled conditions to yield the amino-substituted bicyclic ester.
- The amino compound is then converted to its hydrochloride salt by treatment with HCl gas or aqueous HCl solution to enhance stability and facilitate isolation.
Representative Experimental Conditions and Data
Research Findings and Optimization
- The use of HCl for ketal hydrolysis is a significant improvement over traditional acid or enzymatic methods, offering higher yields and simpler work-up.
- The Diels-Alder reaction is highly regioselective and scalable, making it suitable for preparative synthesis.
- Amination reactions require careful control of conditions to avoid overreaction or side products; mild conditions favor selective substitution at the 3-position.
- The hydrochloride salt form improves compound handling, storage stability, and purity, which is critical for downstream applications.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Bicyclic Core Formation | Diels-Alder cycloaddition | 2-methylfuran, methyl-3-bromopropiolate | High regioselectivity, good yield | Requires inert atmosphere |
| Ketal Hydrolysis | Acid-catalyzed hydrolysis | Hydrochloric acid | Simple, efficient, high yield | Ketal hydrolysis often difficult |
| Amino Group Introduction | Nucleophilic substitution | Ammonia or amine sources | Selective amination at 3-position | Control of reaction conditions |
| Salt Formation | Acid-base reaction | HCl gas or aqueous solution | Stabilizes compound, facilitates isolation | None significant |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride?
- Methodology :
- Step 1 : Utilize a Diels-Alder reaction between a diene (e.g., cyclopentadiene) and a nitro-substituted dienophile to form the bicyclic core. For example, methyl (Z)-2-nitro-3-(4-nitrophenyl)propenoate reacts with cyclopentadiene to yield bicyclo[2.2.1]heptene derivatives .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or enzymatic methods.
- Step 3 : Esterify the carboxylic acid intermediate (if necessary) and convert the amine to its hydrochloride salt via HCl treatment in a polar solvent (e.g., methanol/ether) .
- Key Considerations : Monitor regioselectivity during cycloaddition and optimize reaction conditions (temperature, solvent) to minimize byproducts.
Q. How is the stereochemistry and crystal structure of this compound determined?
- Methodology :
- Single-crystal X-ray diffraction : Grow high-quality crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement to resolve stereochemical ambiguities .
- Complementary Techniques : Compare experimental X-ray data with computational models (DFT-optimized geometries) to validate configurations .
- Example : A related ethyl ester hydrochloride (CAS 95630-74-3) was resolved using X-ray crystallography, confirming endo/exo selectivity in the bicyclic framework .
Q. What chromatographic methods are optimal for assessing purity?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation of amine and ester derivatives.
- LC-MS : Monitor molecular ions ([M+H]⁺) to confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of bicyclo[2.2.1]heptene formation?
- Methodology :
- DFT Calculations : Apply B3LYP/6-31G(d) to model transition states and energy profiles. For example, B3LYP simulations revealed a two-stage mechanism for Diels-Alder adducts involving cycloaddition followed by skeletal rearrangement .
- Key Insight : Compare activation energies of competing pathways (e.g., heterodiene vs. homodiene pathways) to predict regioselectivity.
Q. How are contradictions in NMR data (e.g., dynamic effects) resolved?
- Methodology :
- Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., −40°C) to slow ring-flipping or conformational changes in the bicyclic system.
- NOESY/ROESY : Identify spatial proximities between protons to assign stereochemistry .
- Example : For nitro-substituted analogs, VT-NMR confirmed restricted rotation of the nitro group, resolving split signals in ¹H-NMR .
Q. What strategies control regioselectivity in the synthesis of amino-substituted bicyclo derivatives?
- Methodology :
- Steric/Electronic Modulation : Introduce electron-withdrawing groups (e.g., nitro) on the dienophile to favor endo transition states.
- Catalysis : Use Lewis acids (e.g., TiCl₄) to polarize the dienophile and enhance regiocontrol .
- Data Table :
| Dienophile Substituent | Regioselectivity (Endo:Exo) | Reference |
|---|---|---|
| Nitro (meta-substituted) | 85:15 | |
| Methyl | 60:40 |
Q. How is the hydrochloride salt formation validated, and what analytical techniques confirm its integrity?
- Methodology :
- Ion Chromatography : Quantify chloride content to ensure stoichiometric HCl incorporation.
- Elemental Analysis : Compare measured C/H/N/Cl values with theoretical calculations .
- Example : For ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS 95630-74-3), elemental analysis confirmed 98% Cl⁻ content .
Q. How do environmental conditions (pH, temperature) affect the stability of this compound?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
